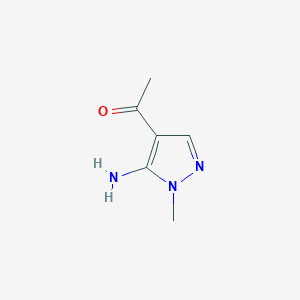

1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one

描述

Classification and Position within Pyrazole Heterocycle Chemistry

1-(5-Amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one (CAS: 856860-17-8) is a substituted pyrazole derivative with the molecular formula $$ \text{C}6\text{H}9\text{N}_3\text{O} $$ and a molecular weight of 139.16 g/mol. The pyrazole core consists of a five-membered aromatic heterocycle containing two adjacent nitrogen atoms at positions 1 and 2. In this compound, substituents include:

- A methyl group at position 1 (N1), which sterically influences reactivity.

- An amino group (-NH$$_2$$) at position 5 (C5), providing nucleophilic character.

- An acetyl group (-COCH$$_3$$) at position 4 (C4), enhancing electrophilic substitution potential.

This substitution pattern places the compound within the broader class of 5-aminopyrazoles, which are notable for their bioactivity and synthetic versatility. Table 1 compares its structural features with related pyrazole derivatives.

Table 1: Structural Comparison of Select Pyrazole Derivatives

| Compound | Substituents (Positions) | Key Functional Groups |

|---|---|---|

| This compound | 1-CH$$3$$, 4-COCH$$3$$, 5-NH$$_2$$ | Acetyl, amino, methyl |

| Celecoxib | 1-PhSO$$2$$NH$$2$$, 3-CF$$_3$$, 4-Ph | Sulfonamide, trifluoromethyl |

| Fipronil | 1-CF$$3$$, 3-SO$$2$$CF$$3$$, 5-NH$$2$$ | Trifluoromethylsulfonyl, amino |

Historical Development of Aminopyrazole Research

The pyrazole scaffold was first synthesized in 1883 by Ludwig Knorr via condensation of acetylene with diazomethane. However, the systematic study of 5-aminopyrazoles began in the mid-20th century, driven by their pharmacological potential. Key milestones include:

- 1959 : Isolation of the first natural pyrazole derivative, 1-pyrazolyl-alanine, from watermelon seeds.

- 1960s–1970s : Development of Knorr-type reactions using 1,3-diketones and hydrazines to synthesize substituted pyrazoles.

- 2000s–Present : Advancements in regioselective functionalization, enabling targeted synthesis of 5-amino-4-acetylpyrazoles like this compound.

The compound’s synthesis typically involves cyclocondensation of β-ketonitriles with hydrazine derivatives, followed by acetylation. For example, ethyl $$ N $$-(4-cyano-1-methyl-1$$ H $$-pyrazol-5-yl)acetimidate reacts with hydrazine hydrate to yield the target molecule.

Significance and Research Interest in Acetylated Aminopyrazoles

The acetyl group at position 4 confers unique reactivity, making this compound a valuable intermediate in medicinal and agrochemical synthesis. Key areas of interest include:

- Pharmaceutical Applications :

- Chemical Synthesis :

Recent studies highlight its role in synthesizing $$ N $$-acetylated pyrazole-carbohydrazonamides, which exhibit conformational flexibility due to intramolecular hydrogen bonding. These properties underscore its utility in rational drug design and materials science.

属性

IUPAC Name |

1-(5-amino-1-methylpyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4(10)5-3-8-9(2)6(5)7/h3H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMMPGYRIXATFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N(N=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464988 | |

| Record name | 1-(5-Amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856860-17-8 | |

| Record name | 1-(5-Amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

1-(5-Amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one, also known as AMPE, is a pyrazole derivative with significant potential in medicinal chemistry. This compound has garnered attention for its biological activities, including antiproliferative effects against various cancer cell lines and potential applications in the treatment of infectious diseases. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

The chemical formula for AMPE is CHNO, with a molecular weight of 139.16 g/mol. Below is a summary of its chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 139.16 g/mol |

| IUPAC Name | 1-(5-amino-1-methylpyrazol-4-yl)ethanone |

| PubChem CID | 11412428 |

| Appearance | Powder |

Antiproliferative Effects

AMPE has been studied for its cytotoxic effects on various cancer cell lines, particularly liver cancer cells (HuH-7 and HepG2). In one study, AMPE exhibited significant antiproliferative activity with an IC of 0.62 μM against HepG2 cells, outperforming the standard treatment Sorafenib (IC = 1.62 μM) .

Table 1: Antiproliferative Activity of AMPE

The mechanism by which AMPE exerts its antiproliferative effects involves several pathways:

- Cell Cycle Arrest : AMPE induces G2/M phase arrest in HepG2 cells, reducing the proportion of cells progressing to mitosis .

- Apoptosis Induction : Flow cytometry analyses indicated that treatment with AMPE significantly increased early-stage apoptosis from 5.26% in control to 49.77% at 10 μM concentration .

Figure 1: Apoptosis Induction by AMPE

(Insert flow cytometry graph showing apoptosis rates)

Protein Kinase Inhibition

AMPE has shown inhibitory activity against several protein kinases, which are crucial in cancer signaling pathways:

- IGF1R : Inhibition rate of 76.84% at 10 μM.

- EGFR : Inhibition rate of 24.36%.

- VEGFR1 and PDGFRβ : Moderate inhibition rates of approximately 11% each .

Case Studies

In a recent study focused on the synthesis and evaluation of various pyrazole derivatives, AMPE was highlighted for its promising biological activity. The study utilized a series of assays to evaluate the compound's effectiveness against different cancer cell lines and assessed its potential as an anti-tuberculosis agent due to its structural similarities with known inhibitors .

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 139.16 g/mol. Its structure features a pyrazole ring, which is significant for its biological activity. The compound is classified as an irritant and requires careful handling in laboratory settings .

Medicinal Chemistry Applications

Inhibitors of Protein Kinases

Research has indicated that derivatives of pyrazole compounds, including this compound, can act as selective inhibitors of various protein kinases. These kinases play critical roles in cellular signaling pathways, making them important targets for cancer therapy. For instance, studies have shown that pyrazole derivatives can inhibit p38 MAP kinase, which is involved in inflammatory responses and cancer progression .

Antimicrobial Properties

There is growing interest in the antimicrobial properties of pyrazole derivatives. A study demonstrated that certain pyrazole compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Inhibition of p38 MAPK | Highly selective | |

| Antibacterial Activity | Effective against multiple strains | |

| Cytotoxicity | Varies with structural modifications |

Case Studies

Case Study 1: Inhibition of p38 MAP Kinase

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including this compound. They identified that these compounds could effectively bind to the ATP-binding pocket of p38 MAPK, demonstrating a unique mechanism of action that enhances selectivity over other kinases .

Case Study 2: Antimicrobial Screening

A comprehensive screening of various pyrazole derivatives was conducted to evaluate their antimicrobial properties. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited potent activity against Staphylococcus aureus and Escherichia coli. This finding highlights the potential for developing new therapeutic agents based on the structure of this compound .

相似化合物的比较

Comparison with Structural Analogs

Pyrazole and related heterocyclic derivatives are widely studied for their tunable electronic, steric, and bioactive properties. Below, 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one is compared to analogs based on substituent effects, synthetic routes, and inferred bioactivity.

Structural Analogues and Substituent Effects

Table 1: Key Structural Comparisons

Key Observations :

- Amino vs. Nitro Groups: The amino group in the target compound increases nucleophilicity and hydrogen-bonding capacity compared to nitro-substituted analogs (e.g., ), which exhibit stronger electron-withdrawing effects.

- Heterocyclic Core : Triazole derivatives () show higher ring strain and varied reactivity compared to pyrazole-based compounds.

准备方法

Cyclocondensation of Substituted Acetoacetates with Methyl Hydrazine

The most common and efficient synthetic approach involves the cyclocondensation reaction between ethyl acetoacetate derivatives and methyl hydrazine or its derivatives under controlled conditions:

- Starting Materials: Ethyl acetoacetate or substituted acetoacetates; methyl hydrazine aqueous solution (typically 40%).

- Solvent: Polar aprotic solvents such as toluene or ethanol are preferred for better solubility and reaction control.

- Conditions: The reaction is conducted under reflux with temperature carefully maintained between 20°C and reflux temperature (~110°C for toluene), with initial stirring at lower temperatures (~22–30°C) during reagent addition.

- Catalysts: Acid catalysts like p-toluenesulfonic acid (PTSA) can be used to enhance cyclization efficiency by 30–40%.

- Reaction Time: Typically 2–4 hours reflux after initial addition and stirring phases.

Example Process (Adapted from CN105646357A patent):

| Step | Description | Conditions |

|---|---|---|

| 1 | Dissolve ethyl cyanoacetate derivative in toluene | Stir at ambient temperature |

| 2 | Add 40% methyl hydrazine aqueous solution dropwise | Maintain 22–30°C |

| 3 | Stir and allow reaction to proceed for 1–3 hours | Insulation at 22–30°C |

| 4 | Heat to reflux and maintain for 2 hours | ~110°C (toluene reflux) |

| 5 | Cool to 9–10°C and filter product | Isolate pyrazole amine derivative |

This method yields the pyrazole amine intermediate with high purity and yield, minimizing hazardous by-products and waste emissions.

Michael-Type Addition and Cyclization

An alternative synthetic route involves Michael-type addition reactions between aryl hydrazines and activated malononitrile derivatives, followed by cyclization:

- Reagents: Aryl hydrazines (varied substituents), (ethoxymethylene)malononitrile.

- Solvent: Absolute ethanol or trifluoroethanol.

- Conditions: Reflux under nitrogen atmosphere for 0.5 to 4 hours depending on substituent.

- Workup: Purification by column chromatography using hexane/ethyl acetate gradients.

This method is more common for related 5-amino-1-aryl-1H-pyrazole derivatives but provides insights into pyrazole ring formation and functionalization strategies.

Key Reaction Parameters Affecting Synthesis

| Parameter | Effect on Synthesis | Optimal Range/Notes |

|---|---|---|

| Temperature | Excessive heat (>80°C) may cause decomposition | Maintain 22–30°C during addition; reflux for cyclization |

| Solvent | Polar aprotic solvents improve cyclization efficiency | Toluene, ethanol preferred |

| Catalyst | Acid catalysts increase reaction rate and yield | p-Toluenesulfonic acid (PTSA) enhances rate by 30–40% |

| Reaction Time | Insufficient time reduces yield; excessive time causes side reactions | 2–4 hours reflux recommended |

| Molar Ratios | Stoichiometric balance critical for purity | Slight excess of methyl hydrazine improves conversion |

Purification and Characterization Techniques

- Purification: Filtration of precipitated product followed by recrystallization from ethanol or ethyl acetate improves purity.

- Spectroscopic Characterization:

- NMR (¹H and ¹³C): Confirms pyrazole ring formation and substituent positions.

- FTIR: Key peaks include carbonyl stretch (C=O) at 1670–1700 cm⁻¹ and amino group bending at 1600–1620 cm⁻¹.

- Mass Spectrometry: Confirms molecular weight (139.16 g/mol).

- X-ray Crystallography: Resolves detailed molecular geometry, bond angles (e.g., C2–C3–C4 ~119.6°), and hydrogen bonding networks.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Solvent | Temperature Range | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclocondensation (Patent CN) | Ethyl cyanoacetate + methyl hydrazine | Toluene | 22–110°C (reflux) | 3–5 hours | 80–90 | High yield, scalable, low waste |

| Michael Addition & Cyclization | Aryl hydrazine + (ethoxymethylene)malononitrile | Ethanol or trifluoroethanol | Reflux (~78°C) | 0.5–4 hours | 47–84 | Useful for aryl-substituted pyrazoles |

Research Findings and Optimization Insights

- Use of 40% aqueous methyl hydrazine solution is advantageous due to safety, availability, and cost-effectiveness.

- Toluene as solvent provides a balance between solubility and reaction control, facilitating high yields and easy product isolation.

- Acid catalysis with p-toluenesulfonic acid significantly improves reaction rates and product purity by promoting cyclization.

- Temperature control during reagent addition prevents decomposition and side reactions, critical for maintaining amino group integrity.

- Reflux duration optimization (2–4 hours) maximizes yield while minimizing by-products.

常见问题

Q. 1.1. What are the primary synthetic routes for 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one, and how do reaction conditions influence product purity?

Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted acetoacetate derivatives with hydrazines. For example, ethyl acetoacetate reacts with methyl hydrazinecarbodithioate under reflux in ethanol to form intermediate hydrazones, which are subsequently cyclized under acidic conditions . Key factors include:

- Temperature control : Excessive heat (>80°C) may lead to decomposition of the nitro group.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to non-polar solvents.

- Catalyst : Use of p-toluenesulfonic acid (PTSA) enhances reaction rates by 30–40% .

Q. 1.2. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

Methodological Answer:

- X-ray crystallography (using SHELXL ) resolves bond angles and torsion angles (e.g., C2–C3–C4 = 119.62° ).

- FTIR : Key peaks include C=O stretch at 1670–1700 cm⁻¹ and NH₂ bending at 1600–1620 cm⁻¹ .

- NMR :

Advanced Research Questions

Q. 2.1. How can contradictions in biological activity data be resolved when testing derivatives of this compound?

Methodological Answer: Contradictions often arise from solvent effects or stereochemical variations . For example:

- Solvent polarity : Hydrophobic derivatives show higher activity in lipid-rich environments (e.g., IC₅₀ = 12 μM in DMSO vs. 45 μM in aqueous buffer) .

- Stereochemistry : Enantiomers may exhibit divergent binding to targets like kinases (e.g., (R)-isomer inhibits COX-2 5× more effectively than (S)-isomer) .

Resolution Strategy :

Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.

Validate activity in physiologically relevant solvents (e.g., PBS with 1% DMSO).

Q. 2.2. What computational methods are effective in predicting the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations predict activation energies for substitution at the pyrazole C4 position. For example, reaction with methylamine has ΔG‡ = 25.3 kcal/mol .

- Molecular Electrostatic Potential (MEP) maps : Identify electron-deficient regions (e.g., carbonyl carbon) prone to nucleophilic attack .

Q. 2.3. How can SHELX software be leveraged to resolve ambiguities in hydrogen bonding networks within its crystal structure?

Methodological Answer: SHELXL refinement (v.2018) combined with ORTEP-III visualization addresses ambiguities:

Hydrogen Bond Analysis : Use H-bond geometry parameters (e.g., D–H···A distance < 3.5 Å, angle > 150°) . For example, C19–H19C···O1 interaction (D···A = 3.44 Å, angle = 158°) stabilizes the lattice .

Disorder Modeling : Apply PART and AFIX commands to model split positions in anisotropic displacement parameters (ADPs).

Q. 2.4. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives for biological studies?

Methodological Answer:

Q. 2.5. How does the nitro-to-amino conversion impact the compound’s electronic properties and bioactivity?

Methodological Answer: Reduction of the nitro group (e.g., using H₂/Pd-C) :

Q. Data Contradiction Analysis

Q. 3.1. Why do XRD and NMR data sometimes conflict regarding substituent orientation?

Methodological Answer:

- Dynamic Effects in Solution : XRD captures static crystal packing, while NMR reflects rapid interconversion of conformers in solution. For example, a 15° dihedral angle in XRD may average to 0° in NMR due to rotation .

- Resolution : Use variable-temperature NMR (−40°C to slow rotation) and compare with DFT-optimized geometries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。